molecular formula C18H24N2O3 B5560870 4-[(2,6-dimethylmorpholin-4-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one

4-[(2,6-dimethylmorpholin-4-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one

Cat. No.: B5560870
M. Wt: 316.4 g/mol
InChI Key: AEEBSPSKQFXQGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,6-Dimethylmorpholin-4-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

The synthesis of 4-[(2,6-dimethylmorpholin-4-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one involves multiple steps, starting with the preparation of the pyrrolidin-2-one core. The synthetic route typically includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production .

Chemical Reactions Analysis

4-[(2,6-Dimethylmorpholin-4-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(2,6-Dimethylmorpholin-4-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2,6-dimethylmorpholin-4-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

4-[(2,6-Dimethylmorpholin-4-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-(2,6-dimethylmorpholine-4-carbonyl)-1-(2-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-12-6-4-5-7-16(12)20-11-15(8-17(20)21)18(22)19-9-13(2)23-14(3)10-19/h4-7,13-15H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEBSPSKQFXQGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2CC(=O)N(C2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725244
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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